molecular formula C17H24O B3023859 Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-22-8

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No. B3023859
CAS RN: 898754-22-8
M. Wt: 244.37 g/mol
InChI Key: MSMCRAWBJAIJCZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves the cyclization of ketone derivatives. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization methods could potentially be applied to synthesize derivatives of this compound . Additionally, the use of TEAOH as a catalyst for the Knoevenagel condensation/Michael addition tandem reactions in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives indicates that such catalytic methods could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred to have a cyclohexyl ring attached to a 2,5-dimethylphenyl group through an ethyl ketone linker. The presence of the ketone group is significant as it can undergo various reactions, including photoenolization, as seen in the study of 2-methylacetophenone and related compounds . The ketone group's reactivity is also highlighted in the optical resolution of ketones using a chiral resolving agent .

Chemical Reactions Analysis

Chemical reactions involving ketones are diverse. The photoenolization of 2-methylacetophenone provides insights into the behavior of ketones under photochemical conditions, which could be relevant to this compound . The Stobbe condensation, as discussed in the synthesis of naphthalene derivatives from aryl cyclohexyl ketones, is another reaction that could potentially be applied to this compound, indicating its utility in synthesizing complex polycyclic structures .

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of this compound, they do offer information on related compounds. For example, the optical resolution of ketones suggests that this compound may exist in enantiomeric forms and could be resolved into its optical isomers . The solvent effects on the reketonization rates of photoenolized ketones imply that the physical properties of this compound, such as solubility and reaction rates, could be influenced by the choice of solvent .

Scientific Research Applications

Reaction Mechanisms and Product Formation

Cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone has been explored in various chemical reactions, revealing insights into reaction mechanisms and product formations. For instance, the reaction of similar compounds with nitrogen dioxide in different solvents has been studied, yielding various nitro and trinitro ketones, alongside discussions on their mechanistic significance and stereochemistry. These studies provide a foundation for understanding the reactivity and potential applications of this compound in synthesizing complex organic compounds (Hartshorn et al., 1984) (Hartshorn et al., 1985).

Cyclization Reactions

Cyclization reactions involving similar ketones have been extensively studied, showcasing their utility in regioselective synthesis of complex organic frameworks. Such reactions, often involving the treatment with specific reagents, result in the formation of various cyclic compounds with significant potential in medicinal chemistry and material science (Uchiyama et al., 1998).

Condensation Reactions

The Stobbe condensation, involving cyclohexyl phenyl ketones and similar compounds, leads to the formation of complex esters and naphthalene derivatives, highlighting the potential of this compound in synthetic organic chemistry to create intricate molecular structures (Baddar et al., 1971).

Photoreactions and Photoenolization

Studies on similar compounds have explored their behavior under light, specifically looking at photoenolization processes. Such reactions provide insights into the photophysical properties of these compounds, which could be valuable in developing light-responsive materials or in photopharmacology (Haag et al., 1977).

Polymerization and Material Science

This compound and related compounds have found applications in material science, particularly in the synthesis and characterization of polymers. The copolymerization of similar monomers with glycidyl methacrylate, for example, has led to the development of materials with unique properties, useful in a variety of industrial and technological applications (Vijayanand et al., 2002).

properties

IUPAC Name

1-cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-8-9-14(2)16(12-13)10-11-17(18)15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMCRAWBJAIJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644768
Record name 1-Cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-22-8
Record name 1-Cyclohexyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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